GLGDSYXVVNBOGI-LOCCHRAXSA-N
Description
However, based on the structural descriptors in the InChIKey and cross-referencing with the compounds listed in the Russian regulatory document (), it likely belongs to a class of nitroaromatic or halogenated aromatic derivatives with isopropyl or polymerized substituents. For example, compounds such as 4,4'-H3OIpoINJINIeHIuQeHO (ID 673) and 4,4'-H3OIpoNIHeHINpeHO1 IOJIHMep c IHXJIOpKapO0HaTOM (ID 1682) share structural motifs involving isopropyl groups, nitro substitutions, and halogenated aromatic rings .
Properties
Molecular Formula |
C24H22N2O7 |
|---|---|
Molecular Weight |
450.447 |
InChI |
InChI=1S/C24H22N2O7/c1-29-15-7-13(8-16(10-15)30-2)25-22(27)20-18-5-6-24(33-18)11-26(23(28)21(20)24)14-3-4-17-19(9-14)32-12-31-17/h3-10,18,20-21H,11-12H2,1-2H3,(H,25,27)/t18-,20+,21-,24-/m1/s1 |
InChI Key |
GLGDSYXVVNBOGI-LOCCHRAXSA-N |
SMILES |
COC1=CC(=CC(=C1)NC(=O)C2C3C=CC4(C2C(=O)N(C4)C5=CC6=C(C=C5)OCO6)O3)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional similarities between GLGDSYXVVNBOGI-LOCCHRAXSA-N (inferred) and related compounds from :
Key Findings:
- Nitro/Isopropyl Substitutions : Compounds like ID 534 and ID 1392 highlight the prevalence of nitro and isopropyl groups in agrochemicals and pharmaceuticals. The target compound likely shares similar reactivity, such as hydrogen bonding (via nitro groups) or steric hindrance (via isopropyl substituents) .
- Polymerization Potential: ID 1682 and ID 673 suggest that isopropylidenediphenol derivatives are critical in polymer synthesis. The target compound may exhibit comparable thermal stability or cross-linking behavior .
- Toxicity and Regulation: Several compounds in (e.g., ID 673) are regulated due to endocrine-disrupting properties. If the target compound shares structural motifs with bisphenol analogs, similar regulatory scrutiny may apply .
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